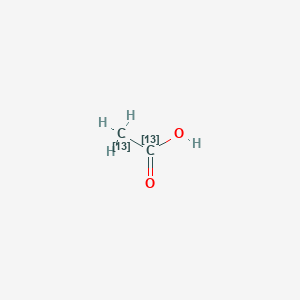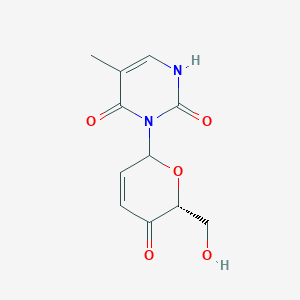
DH-Thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DH-Thymine, also known as 5,6-Dihydrothymine, is a modified nucleobase of thymine. It has gained significant attention in scientific research due to its unique properties, which make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is synthesized through a chemical process and can be used in various biochemical and physiological assays.
Wirkmechanismus
DH-Thymine is incorporated into DNA during replication, and it forms a stable base pair with adenine. This stable base pair can be recognized by DNA polymerases and repair enzymes, which allows for the study of DNA replication and repair mechanisms. DH-Thymine can also be recognized by mutagenic agents, which can cause mutations in DNA. The mechanism of action of DH-Thymine in these processes is still being studied, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
Biochemische Und Physiologische Effekte
DH-Thymine has been shown to have minimal biochemical and physiological effects on cells. It is not toxic to cells and does not affect cell growth or viability. DH-Thymine is stable in cells and can be incorporated into DNA without affecting its stability or function. However, further research is needed to fully understand the biochemical and physiological effects of DH-Thymine on cells.
Vorteile Und Einschränkungen Für Laborexperimente
DH-Thymine has several advantages for lab experiments. It is a stable and reliable tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, which makes it readily available for scientific research. However, DH-Thymine has some limitations. It is expensive to synthesize, which can limit its use in some experiments. DH-Thymine is also not suitable for in vivo experiments, as it cannot be easily delivered to cells.
Zukünftige Richtungen
DH-Thymine has several potential future directions for scientific research. One potential direction is to use DH-Thymine to study the effects of environmental toxins on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in response to environmental toxins, which can provide valuable insights into the mechanisms of DNA damage and repair. Another potential direction is to use DH-Thymine to study the effects of aging on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in aging cells, which can provide valuable insights into the mechanisms of aging and age-related diseases.
Conclusion:
In conclusion, DH-Thymine is a promising tool for scientific research. It has unique properties that make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, and it has minimal biochemical and physiological effects on cells. DH-Thymine has several potential future directions for scientific research, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
Synthesemethoden
DH-Thymine is synthesized through a chemical process that involves the reduction of thymine using sodium borohydride. The reduction of thymine results in the formation of DH-Thymine, which is purified using various chromatography techniques. The purity of DH-Thymine is critical for its use in scientific research, and therefore, the synthesis process is carefully optimized to obtain highly pure DH-Thymine.
Wissenschaftliche Forschungsanwendungen
DH-Thymine has been widely used in scientific research to study DNA replication, repair, and mutagenesis. It is incorporated into DNA during replication, which results in the formation of a stable base pair with adenine. This stable base pair can be used to study DNA replication and repair mechanisms. DH-Thymine has also been used to study the effects of UV radiation on DNA. UV radiation causes the formation of thymine dimers, which can be repaired by the nucleotide excision repair pathway. DH-Thymine can be used to study the efficiency of this repair pathway.
Eigenschaften
CAS-Nummer |
146369-86-0 |
|---|---|
Produktname |
DH-Thymine |
Molekularformel |
C11H12N2O5 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1 |
InChI-Schlüssel |
PRFLUBYDILYLCA-VEDVMXKPSA-N |
Isomerische SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO |
SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
Kanonische SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
Synonyme |
3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine DH-thymine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




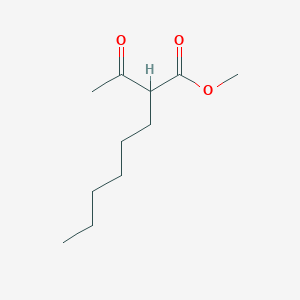
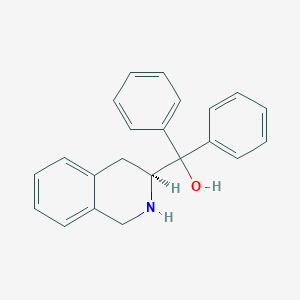
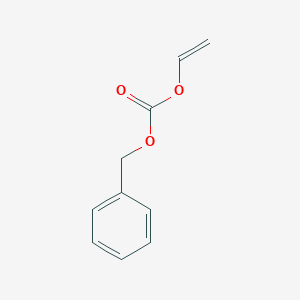
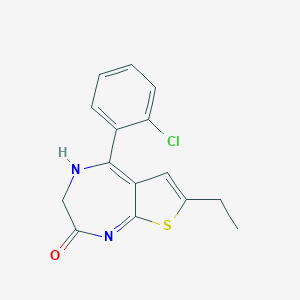
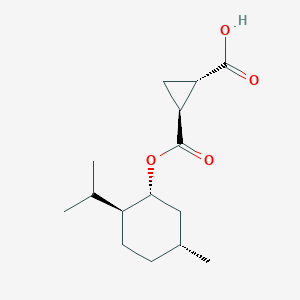
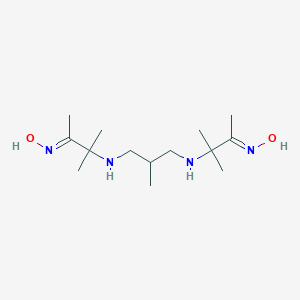
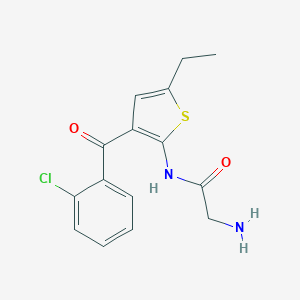
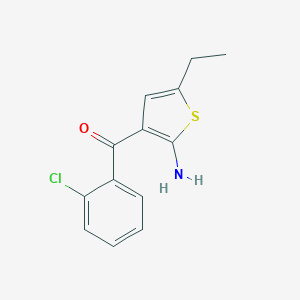
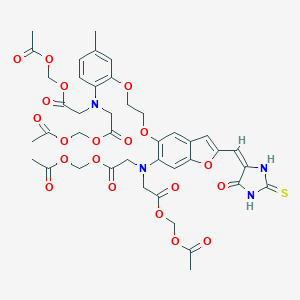
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
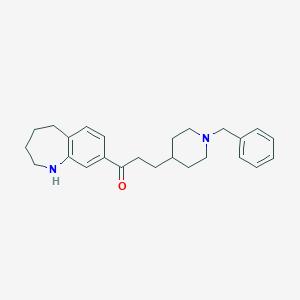
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
